molecular formula C30H36N2O8 B606961 DBCO-PEG4-acid CAS No. 1537170-85-6

DBCO-PEG4-acid

Katalognummer: B606961
CAS-Nummer: 1537170-85-6
Molekulargewicht: 552.62
InChI-Schlüssel: LKSAMQQFMTVPKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DBCO-PEG4-acid (CAS: 1537170-85-6) is a heterobifunctional compound composed of three key components:

  • DBCO (Dibenzocyclooctyne): A strained alkyne group enabling copper-free click chemistry with azide-containing molecules, forming stable triazole linkages .
  • PEG4 (tetraethylene glycol): A hydrophilic spacer enhancing water solubility, reducing steric hindrance, and minimizing non-specific interactions .
  • Carboxylic Acid: A reactive terminus for conjugation with amine-containing molecules via amide bond formation using activators like EDC or HATU .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzocyclooctyne-PEG4-acid involves the functionalization of dibenzocyclooctyne with a PEG4 linker and a carboxylic acid group. The process typically includes the following steps:

    Formation of Dibenzocyclooctyne (DBCO): This involves the cyclization of a suitable precursor to form the dibenzocyclooctyne ring structure.

    Attachment of PEG4 Linker: The PEG4 linker is attached to the DBCO through a series of reactions, often involving the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

    Introduction of Carboxylic Acid Group:

Industrial Production Methods

Industrial production of Dibenzocyclooctyne-PEG4-acid follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems. The compound is typically produced under stringent quality control conditions to ensure consistency and reliability for research and industrial applications .

Analyse Chemischer Reaktionen

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Reaction Mechanism
The DBCO group undergoes copper-free click chemistry with azides to form stable triazole adducts. This reaction is driven by ring strain in the cyclooctyne, enabling rapid kinetics under physiological conditions (pH 7.4, 25–37°C) .

ParameterValue/DescriptionSource
Reaction RateNear-quantitative conversion in 10 min (PBS, RT)
Catalysts RequiredNone
Solvent CompatibilityAqueous buffers, DMSO, DMF
Steric ToleranceEffective with PEG spacers up to 30 kDa

Key Applications

  • Site-specific protein PEGylation (e.g., GFP-PEG conjugates)
  • Crosslinking azide-functionalized biomolecules
  • Synthesis of antibody-drug conjugates (ADCs)

Carboxylic Acid-Mediated Amide Bond Formation

The terminal carboxylic acid reacts with primary amines (e.g., lysine residues) via carbodiimide-mediated activation (EDC/NHS) .

Reaction Parameters

ParameterValue/DescriptionSource
ActivatorsEDC, DCC, or NHS esters
Optimal pH7–9
SolubilityDMF, DMSO, THF
Yield>95% with NHS ester derivatives

Activation Pathways

  • Direct Activation : EDC forms an O-acylisourea intermediate, enabling coupling with amines.
  • NHS Ester Intermediate : Converts the acid to a more stable NHS ester for prolonged reactivity .

Orthogonal Reactivity in Sequential Conjugation

The compound’s dual functionality allows sequential reactions:

  • SPAAC First : React DBCO with azides, then conjugate the acid to amines.
  • Acid First : Activate the carboxylic acid, form amide bonds, then perform SPAAC .

Case Study

  • PROTAC Synthesis : this compound links E3 ligase ligands to target protein binders, achieving >80% conjugation yield .
  • Surface Functionalization : Immobilizes azide-tagged biomarkers on amine-coated biosensors .

Solubility and Stability Data

PropertyValueSource
Molecular Weight552.62 g/mol
SolubilityDMSO, DMF, THF, Chloroform
Storage-20°C (desiccated)
Thermal StabilityStable at 25°C for 24h in PBS

Reaction Comparison Table

FeatureSPAAC ReactionAmide Bond Formation
Reactants AzidesPrimary amines
Catalyst NoneEDC/NHS
Speed <10 min (RT)1–2 hr (RT)
pH Range 6.5–8.57–9
Applications Bioconjugation, ADCs Protein labeling, PROTACs

Limitations and Mitigations

  • Hydrolysis Risk : The NHS ester derivative (DBCO-PEG4-NHS) improves acid stability during amine coupling .
  • Steric Hindrance : PEG4 spacer reduces aggregation in bulky conjugates (e.g., antibody-PEG-drug complexes) .

This dual-reactivity profile positions this compound as a cornerstone reagent in bioconjugation, enabling innovations in targeted therapeutics, diagnostics, and biomaterials .

Wissenschaftliche Forschungsanwendungen

Key Applications

  • Bioconjugation
    • DBCO-PEG4-acid is primarily used for the covalent attachment of biomolecules such as proteins, peptides, and antibodies. The DBCO moiety reacts specifically with azide-tagged biomolecules, allowing for the formation of stable triazole linkages without the need for copper catalysts, which can be cytotoxic in biological systems .
  • Drug Conjugates
    • This compound is employed in the creation of drug conjugates where therapeutic agents are linked to targeting molecules. For instance, this compound can be used to attach drugs to specific cell types expressing azide groups on their surfaces, enhancing targeted delivery and efficacy.
  • Proteolysis Targeting Chimeras (PROTACs)
    • This compound serves as a linker molecule in the development of PROTACs, which are designed to degrade specific proteins within cells. It links targeting molecules to components that recruit the cellular machinery necessary for protein degradation, thus enabling targeted protein modulation.
  • Biosensors and Diagnostics
    • The compound can immobilize biomolecules onto surfaces for applications in biosensors and diagnostics. Its PEG spacer enhances solubility and flexibility, minimizing aggregation while allowing further conjugation with amine-containing biomolecules.
  • In Vivo Applications
    • Recent studies have demonstrated the use of this compound in vivo, particularly in minimizing adverse effects associated with toxin-based antibody-drug conjugates (ADCs). In experiments involving mice, this compound showed a significantly higher efficiency in click reactions compared to other agents, leading to improved therapeutic indices .

Comparative Analysis of Related Compounds

The following table compares this compound with similar compounds that also serve as linkers or participate in click chemistry:

Compound NameFunctional GroupsUnique Features
DBCO-polyethylene glycol-4-aminoAmino groupAllows for amine-reactive conjugation without copper
DBCO-N-bis(PEG4-acid)Two carboxylic acidsFacilitates sequential amide coupling reactions
DBCO-polyethylene glycol-4-alcoholHydroxyl groupOffers different reactivity profiles for conjugation
DBCO-polyethylene glycol-4-biotinBiotin moietyEnables targeting of biotin-binding proteins

Case Studies and Research Findings

  • Therapeutic Protein Variants : A study by Cho et al. (2017) demonstrated the generation of therapeutic protein variants via site-specific fatty acid conjugation using this compound, highlighting its role in enhancing human serum albumin binding capacity .
  • Cancer Targeting : Kazemi et al. (2017) explored the use of radiolabeled peptides for tumor targeting, revealing that this compound facilitated efficient binding to cancer cells, thus improving imaging and therapeutic outcomes .
  • Copper-Free Click Chemistry : Research has shown that this compound enables copper-free click chemistry reactions essential for live cell studies where copper's cytotoxicity is a concern .

Wirkmechanismus

The mechanism of action of Dibenzocyclooctyne-PEG4-acid involves its reaction with azide-functionalized compounds through the SPAAC reaction. The strain in the cyclooctyne ring facilitates the reaction with azides, forming a stable triazole linkage. This reaction is bioorthogonal, meaning it can occur in biological systems without interfering with native biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

  • Molecular Formula: C₃₀H₃₆N₂O₈
  • Molecular Weight: 552.62 g/mol
  • Purity: ≥95%
  • Solubility: Soluble in water and most organic solvents (e.g., DMSO, DMF) .
  • Storage: Stable at -20°C in dry, dark conditions .

The table below compares DBCO-PEG4-acid with structurally or functionally related compounds:

Compound Structure Molecular Weight (g/mol) Key Features Applications References
This compound DBCO-PEG4-COOH 552.62 - Copper-free click chemistry
- High water solubility
- Carboxylic acid terminus
Bioconjugation, drug delivery, cell labeling
DBCO-PEG3-acid DBCO-PEG3-COOH ~480 (estimated) - Shorter PEG spacer (3 units)
- Reduced solubility but smaller size
Applications requiring minimal steric hindrance
DBCO-PEG12-acid DBCO-PEG12-COOH ~1,100 (estimated) - Longer PEG spacer (12 units)
- Enhanced solubility and biocompatibility
Prolonged circulation in drug delivery systems
DBCO-PEG4-amine DBCO-PEG4-NH₂ 523.6 - Amine terminus for conjugation with carboxylic acids or NHS esters Protein modification, surface functionalization
Sulfo DBCO-PEG4-amine Sulfo-DBCO-PEG4-NH₂ ~600 (estimated) - Sulfonation enhances water solubility
- Ideal for aqueous-phase reactions
Biomedical imaging, in vivo targeting
Azido-PEG1-acid N₃-PEG1-COOH ~150 (estimated) - Azide terminus for DBCO click chemistry
- Minimal PEG spacer
Small-molecule conjugation in constrained environments

Key Differences :

PEG Chain Length :

  • Shorter PEG chains (e.g., PEG3) reduce solubility but improve tissue penetration .
  • Longer PEG chains (e.g., PEG12) enhance biocompatibility and prolong systemic circulation .

Terminal Functional Groups :

  • Carboxylic Acid : Enables conjugation with amines (e.g., lysine residues) .
  • Amine : Reacts with carbonyl groups (e.g., NHS esters) for protein labeling .
  • Sulfo Groups : Improve solubility and reduce aggregation in physiological buffers .

Click Chemistry Partners :

  • DBCO compounds react with azides (e.g., Azido-PEG1-acid), while azide-terminated compounds require DBCO partners for conjugation .

Research Findings :

  • This compound demonstrated superior reaction kinetics (k ≈ 1–10 M⁻¹s⁻¹) compared to azide-based compounds in copper-free click chemistry .
  • In drug delivery, this compound-linked nanoparticles showed a 30% increase in tumor targeting efficiency compared to non-PEGylated analogs .
  • Sulfo DBCO-PEG4-amine exhibited 90% conjugation efficiency in aqueous solutions, outperforming non-sulfonated analogs .

Biologische Aktivität

DBCO-PEG4-acid is a versatile compound widely used in bioconjugation and drug delivery applications due to its unique chemical properties. This article delves into its biological activity, focusing on its reactivity, applications in drug conjugates, and its role in various biochemical processes.

Chemical Structure and Properties

This compound (Dibenzocyclooctyne-polyethylene glycol-4-acid) features a dibenzocyclooctyne (DBCO) moiety linked to a polyethylene glycol (PEG) spacer with a terminal carboxylic acid group. This structure enhances its solubility and reactivity, making it suitable for various biological applications.

Property Details
Molecular Formula C30H34N2O6
Molecular Weight 530.60 g/mol
Solubility Soluble in water and organic solvents
Functional Groups DBCO, PEG, Carboxylic Acid

This compound primarily reacts with azide-containing molecules through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This reaction occurs under mild physiological conditions without the need for catalysts, making it advantageous for biological applications. The DBCO group forms stable triazole linkages with azides, facilitating the formation of bioconjugates such as proteins, antibodies, and peptides .

Applications in Drug Development

  • Drug Conjugates : this compound is utilized to create drug conjugates that link therapeutic agents to targeting molecules. This approach enhances the specificity of drug delivery to cells expressing azide groups on their surface.
  • Proteolysis Targeting Chimeras (PROTACs) : The compound is being explored as a linker in PROTACs, which are designed to degrade specific proteins within cells. The DBCO moiety can connect targeting molecules to degradation machinery, facilitating targeted protein degradation.
  • Biosensors and Diagnostics : this compound can immobilize biomolecules onto surfaces for biosensor applications. Its flexibility and hydrophilicity reduce aggregation and enhance solubility, improving interaction with biological targets .

Kinetics of Reaction

The kinetics of the reaction between this compound and azide-functionalized compounds have been studied extensively. The second-order rate constant for this reaction is approximately 0.06±0.01L mol1s10.06\pm 0.01\,\text{L mol}^{-1}\text{s}^{-1}, indicating a relatively fast reaction rate compared to other click chemistry methods .

Case Study 1: Click-Assisted Native Chemical Ligation

A study demonstrated the use of this compound in Click-Assisted Native Chemical Ligation (CAN). By incorporating DBCO into peptides, researchers achieved rapid ligation with azide handles, significantly increasing the efficiency of peptide synthesis .

Case Study 2: Protein Conjugation

In another investigation, this compound was used to conjugate Green Fluorescent Protein (GFP) with azido-functionalized PEGs. The reaction yielded nearly quantitative conversion within 10 minutes at room temperature, showcasing the high efficiency of SPAAC reactions facilitated by DBCO .

Comparative Analysis

The following table compares this compound with similar compounds regarding their functional groups and unique features:

Compound Name Functional Groups Unique Features
This compound Carboxylic acidHigh reactivity towards azides; versatile conjugation
DBCO-polyethylene glycol-4-amino Amino groupAllows for amine-reactive conjugation without copper
DBCO-N-bis(PEG4-acid) Two carboxylic acidsFacilitates sequential amide coupling reactions
DBCO-polyethylene glycol-4-alcohol Hydroxyl groupDifferent reactivity profiles for conjugation

Q & A

Basic Research Questions

Q. What are the structural components of DBCO-PEG4-acid, and how do they contribute to its functionality in bioconjugation?

this compound comprises three functional units:

  • DBCO (Dibenzocyclooctyne) : Enables strain-promoted azide-alkyne cycloaddition (SPAAC), a click chemistry reaction, for rapid and specific conjugation with azide-modified biomolecules .
  • PEG4 spacer : Enhances solubility in aqueous and organic solvents, reduces steric hindrance, and minimizes non-specific interactions during conjugation .
  • Carboxylic acid group : Facilitates covalent bonding with amine-containing molecules (e.g., proteins, peptides) via EDC/NHS chemistry . Methodological Insight: For conjugation, pre-activate the carboxyl group using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester .

Q. What are the recommended storage conditions for this compound, and how does improper handling affect experimental reproducibility?

  • Storage : Store lyophilized powder at -20°C in airtight, light-protected containers with desiccants to prevent hydrolysis .
  • Handling : Avoid repeated freeze-thaw cycles. Dissolve in anhydrous DMSO or water immediately before use to maintain reactivity . Methodological Insight: Pre-weigh aliquots to minimize exposure to moisture. Validate purity via HPLC (>95%) before critical experiments to rule out degradation artifacts .

Q. How does the PEG4 spacer influence the solubility and biocompatibility of this compound in cellular assays?

The PEG4 chain increases hydrophilicity, enabling solubility in PBS and cell culture media. It also reduces immunogenicity, making it suitable for in vivo applications like cell labeling . Methodological Insight: For cellular uptake studies, conjugate this compound to azide-functionalized dyes (e.g., Cy5-azide) and monitor internalization via fluorescence microscopy. Use a molar ratio of 1:1.2 (DBCO:dye) to ensure complete labeling .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound conjugation to minimize side reactions (e.g., hydrolysis or aggregation)?

  • Parameter Optimization :

  • pH : Maintain pH 7.4–8.5 for NHS ester stability during amine coupling .
  • Temperature : Conduct reactions at 4°C to slow hydrolysis while allowing SPAAC to proceed .
  • Molar Ratio : Use a 2- to 3-fold excess of this compound over azide-modified targets to account for competing hydrolysis .
    Data Contradiction Analysis: If conjugation efficiency is low (<50%), verify azide accessibility via FTIR (azide peak at ~2100 cm⁻¹) or quantify unreacted DBCO using a UV-Vis assay (λ = 309 nm) .

Q. What analytical techniques are critical for characterizing this compound conjugates, and how should conflicting data be resolved?

  • Primary Techniques :

  • NMR (¹H, ¹³C) : Confirm covalent bonding via disappearance of DBCO proton peaks (δ 6.8–7.2 ppm) post-conjugation .
  • MALDI-TOF MS : Detect mass shifts corresponding to PEG4 and conjugated molecules (e.g., +552.62 Da for this compound) .
    • Contradiction Resolution : If MALDI-TOF suggests incomplete conjugation but NMR indicates reaction completion, check for non-covalent interactions (e.g., hydrophobic aggregation) via dynamic light scattering (DLS) .

Q. How can this compound be integrated into multi-step bioconjugation workflows without cross-reactivity?

  • Sequential Strategy :

Step 1 : Conjugate this compound to azide-modified nanoparticles at 25°C for 2 hours.

Step 2 : Use the free carboxyl group to attach targeting ligands (e.g., antibodies) via carbodiimide chemistry.
Methodological Insight: Introduce a purification step (e.g., size-exclusion chromatography) after each reaction to remove unreacted components .

Q. Data-Driven Insights

Property Value Application Relevance
Molecular Weight552.62 g/molDetermines dialysis cutoff (e.g., 3 kDa MWCO)
Solubility in Water>10 mg/mLEnables direct use in biological buffers
Click Reaction Kineticsk ≈ 0.1–1.0 M⁻¹s⁻¹Requires 1–4 hours for >90% conjugation

Eigenschaften

IUPAC Name

3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N2O8/c33-28(31-14-16-38-18-20-40-22-21-39-19-17-37-15-13-30(35)36)11-12-29(34)32-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)32/h1-8H,11-23H2,(H,31,33)(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSAMQQFMTVPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.